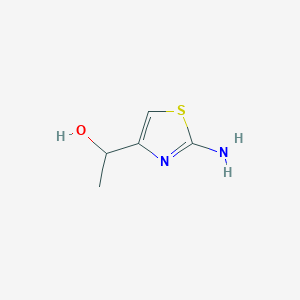
1-(2-Aminothiazol-4-yl)ethan-1-ol
Übersicht
Beschreibung
1-(2-Aminothiazol-4-yl)ethan-1-ol is an organic compound that features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, organic synthesis, and industrial processes. The presence of both an amino group and a hydroxyl group in its structure makes it a versatile molecule for various chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-(2-Aminothiazol-4-yl)ethan-1-ol can be synthesized through several methods. One common approach involves the reaction of 2-aminothiazole with ethylene oxide under controlled conditions. The reaction typically requires a solvent such as ethanol and is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize yield and efficiency. The reaction conditions are carefully monitored to maintain the desired temperature and pressure, ensuring consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(2-Aminothiazol-4-yl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of 1-(2-amino-1,3-thiazol-4-yl)acetaldehyde.
Reduction: The compound can be reduced to form 1-(2-amino-1,3-thiazol-4-yl)ethane.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products:
Oxidation: 1-(2-amino-1,3-thiazol-4-yl)acetaldehyde.
Reduction: 1-(2-amino-1,3-thiazol-4-yl)ethane.
Substitution: Various substituted thiazole derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
1-(2-Aminothiazol-4-yl)ethan-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of drugs targeting various diseases, including bacterial infections and cancer.
Industry: The compound is used in the production of dyes, polymers, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1-(2-Aminothiazol-4-yl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups in the compound allow it to form hydrogen bonds and interact with enzymes and receptors in biological systems. This interaction can lead to the activation or inhibition of biochemical pathways, resulting in various physiological effects.
Vergleich Mit ähnlichen Verbindungen
2-Aminothiazole: A precursor in the synthesis of 1-(2-Aminothiazol-4-yl)ethan-1-ol, known for its antimicrobial properties.
1-(2-Amino-1,3-thiazol-4-yl)ethane: A reduced form of the compound with similar chemical properties.
1-(2-Amino-1,3-thiazol-4-yl)acetaldehyde:
Uniqueness: this compound is unique due to the presence of both an amino group and a hydroxyl group, which allows it to participate in a wide range of chemical reactions. This versatility makes it a valuable compound in various fields of research and industry.
Eigenschaften
Molekularformel |
C5H8N2OS |
|---|---|
Molekulargewicht |
144.20 g/mol |
IUPAC-Name |
1-(2-amino-1,3-thiazol-4-yl)ethanol |
InChI |
InChI=1S/C5H8N2OS/c1-3(8)4-2-9-5(6)7-4/h2-3,8H,1H3,(H2,6,7) |
InChI-Schlüssel |
CKZAMDAFHINZHU-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1=CSC(=N1)N)O |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














